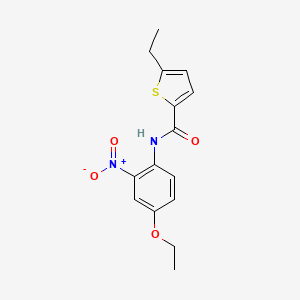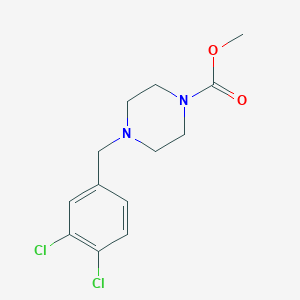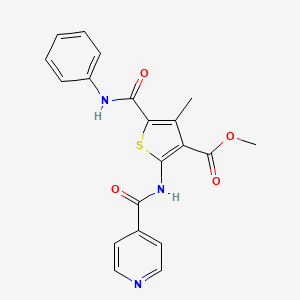![molecular formula C16H17NO5 B4182942 3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID](/img/structure/B4182942.png)
3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID
Descripción general
Descripción
3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is a complex organic compound featuring a bicyclic structure with an oxirane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves multiple steps, starting with the preparation of the 7-oxabicyclo[2.2.1]heptane framework. One common method involves the directed arylation of 7-oxabicyclo[2.2.1]heptane using Pd-catalyzed β-(hetero)arylation . The reaction conditions typically include the use of 8-aminoquinoline as a directing group, with aryl or pyridyl iodides as coupling partners, resulting in high yields and complete diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbonyl groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring or the bicyclic structure.
Aplicaciones Científicas De Investigación
3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[2.2.1]HEPTANE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. For example, it has been shown to coordinate with metal ions and key residues in enzymes such as protein phosphatase 2A (PP2A) and protein phosphatase 5 (PP5C), inhibiting their catalytic activity . This interaction disrupts the normal function of these enzymes, leading to downstream effects on cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides: These compounds share a similar bicyclic structure and are used in the extraction of trivalent and tetravalent actinides.
2-aminobicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a related bicyclic framework and is used in various chemical and biological studies.
Uniqueness
3-[(2-ACETYLANILINO)CARBONYL]-7-OXABICYCLO[221]HEPTANE-2-CARBOXYLIC ACID is unique due to the presence of the acetylphenyl group and the specific arrangement of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
3-[(2-acetylphenyl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-8(18)9-4-2-3-5-10(9)17-15(19)13-11-6-7-12(22-11)14(13)16(20)21/h2-5,11-14H,6-7H2,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRSGOHOGXBDPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2C3CCC(C2C(=O)O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(oxolan-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4182872.png)

![N-[1-(tetrahydro-2-furanyl)ethyl]nicotinamide](/img/structure/B4182881.png)
![2,2-dichloro-1-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}cyclopropanecarboxamide](/img/structure/B4182883.png)

![methyl 4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4182890.png)


![N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B4182923.png)
![N-[1-(oxolan-2-yl)ethyl]-1-benzothiophene-3-carboxamide](/img/structure/B4182938.png)
![4-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethylphenyl)-1-piperazinecarboxamide](/img/structure/B4182939.png)

![5-METHYL-N-{4-[(13-THIAZOL-2-YL)SULFAMOYL]PHENYL}-12-OXAZOLE-3-CARBOXAMIDE](/img/structure/B4182959.png)
